molecular formula C9H18Cl3O3PS B13771494 Tris(chloropropyl) thiophosphate CAS No. 102308-65-6

Tris(chloropropyl) thiophosphate

Cat. No.: B13771494
CAS No.: 102308-65-6
M. Wt: 343.6 g/mol
InChI Key: XIXQYPDYOGTEEY-UHFFFAOYSA-N
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Description

Tris(chloropropyl) thiophosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties. This compound is known for its effectiveness in reducing flammability and is often used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with tris(2-chloro-1-methylethyl) phosphate being the dominant isomer .

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure the desired product yield and purity. The reaction is carried out in the presence of a catalyst to facilitate the process and achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions: Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including hydrolysis under acidic or alkaline conditions . It can also participate in substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature and pH being critical factors.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted phosphates.

Scientific Research Applications

Tris(chloropropyl) thiophosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves both solid-phase and gas-phase mechanisms . In the solid phase, it promotes char formation, which acts as a barrier to flame propagation. In the gas phase, it releases phosphorus-containing radicals that interfere with the combustion process, reducing the overall flammability of the material.

Comparison with Similar Compounds

  • Tris(2-chloro-1-methylethyl) phosphate
  • Bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate
  • Bis(2-chloropropyl) (2-chloro-1-methylethyl) phosphate
  • Tris(2-chloropropyl) phosphate

Comparison: Tris(chloropropyl) thiophosphate is unique due to its specific isomeric composition and its effectiveness as a flame retardant. Compared to other similar compounds, it offers a balance of high flame-retardant efficiency and relatively low toxicity, making it a preferred choice in various industrial applications.

Properties

CAS No.

102308-65-6

Molecular Formula

C9H18Cl3O3PS

Molecular Weight

343.6 g/mol

IUPAC Name

tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2

InChI Key

XIXQYPDYOGTEEY-UHFFFAOYSA-N

Canonical SMILES

C(COP(=S)(OCCCCl)OCCCCl)CCl

Origin of Product

United States

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